2-ヒドロキシテトラヒドロピラン

概要

説明

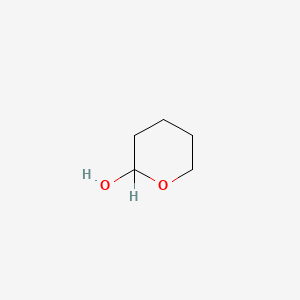

2-Hydroxytetrahydropyran is an organic compound with the molecular formula C5H10O2 It is a six-membered ring structure containing an oxygen atom and a hydroxyl group

科学的研究の応用

2-Hydroxytetrahydropyran has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including diols and amines

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is employed in the production of polyurethanes, coatings, adhesives, and plasticizers.

作用機序

Target of Action

The primary target of 2-Hydroxytetrahydropyran (2-HTHP) is the reductive amination process . This compound is used as a substrate in the reductive amination of bio-furfural .

Mode of Action

2-HTHP interacts with its targets through a ring-opening tautomerization . This process involves the conversion of 2-HTHP into 5-hydroxypentanal (5-HP), which subsequently undergoes reductive amination .

Biochemical Pathways

The key biochemical pathway involving 2-HTHP is the dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . This pathway allows for the synthesis of 1,5-pentanediol (1,5-PD) from furfural .

Pharmacokinetics

Its transformation into 5-hp via ring-opening tautomerization suggests that its bioavailability may depend on the efficiency of this process .

Result of Action

The result of 2-HTHP’s action is the production of 5-Amino-1-pentanol (5-AP) . This is achieved through the reductive amination of 5-HP, which is produced from 2-HTHP via ring-opening tautomerization .

Action Environment

The action of 2-HTHP is influenced by environmental factors such as temperature and pressure . For instance, the reductive amination of 2-HTHP to 5-AP was carried out under mild conditions of 60 °C and 2 MPa H2 .

生化学分析

Biochemical Properties

2-Hydroxytetrahydropyran plays a significant role in biochemical reactions, particularly in the synthesis of 1,5-pentanediol from furfural. This process involves dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . The compound interacts with enzymes such as bimetallic hydrogenolysis catalysts, which facilitate the conversion of 2-Hydroxytetrahydropyran to 5-hydroxyvaleraldehyde and subsequently to 1,5-pentanediol . These interactions are crucial for the efficient production of high-value chemicals from biomass.

Cellular Effects

The effects of 2-Hydroxytetrahydropyran on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in biochemical reactions suggests that it may influence cell function by participating in metabolic pathways. For example, the conversion of 2-Hydroxytetrahydropyran to 1,5-pentanediol involves several enzymatic steps that could impact cellular metabolism and energy production

Molecular Mechanism

At the molecular level, 2-Hydroxytetrahydropyran exerts its effects through ring-opening tautomerization and subsequent hydrogenation reactions. The compound undergoes ring-opening to form 5-hydroxyvaleraldehyde, which is then hydrogenated to produce 1,5-pentanediol . This process is facilitated by bimetallic hydrogenolysis catalysts, which enhance the reactivity of 2-Hydroxytetrahydropyran and enable efficient conversion to the desired product . These molecular interactions are essential for the compound’s role in biochemical synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Hydroxytetrahydropyran are important considerations. The compound is hygroscopic and should be stored under inert atmosphere to prevent degradation . Studies have shown that 2-Hydroxytetrahydropyran can be converted to 5-hydroxyvaleraldehyde and 1,5-pentanediol with high efficiency over extended periods, indicating good stability under appropriate conditions

Dosage Effects in Animal Models

The effects of 2-Hydroxytetrahydropyran at different dosages in animal models have not been well-documented. It is important to consider potential threshold effects and toxicities at high doses. Studies on similar compounds suggest that dosage-dependent effects on metabolic pathways and cellular function could be observed

Metabolic Pathways

2-Hydroxytetrahydropyran is involved in metabolic pathways that convert biomass-derived compounds to high-value chemicals. The compound undergoes ring-opening tautomerization to form 5-hydroxyvaleraldehyde, which is then hydrogenated to produce 1,5-pentanediol . This process involves enzymes such as bimetallic hydrogenolysis catalysts, which facilitate the conversion and enhance the reactivity of 2-Hydroxytetrahydropyran . These metabolic pathways are crucial for the efficient production of renewable chemicals from biomass.

Transport and Distribution

Its role as an intermediate in biochemical reactions suggests that it may be transported and distributed through specific pathways involving transporters or binding proteins

Subcellular Localization

Its involvement in metabolic pathways suggests that it may be localized to specific cellular compartments where these reactions occur

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxytetrahydropyran can be synthesized through several methods. One common approach involves the ring-opening tautomerization of furfural, followed by hydrogenation. This process yields 1,5-pentanediol, with 2-hydroxytetrahydropyran as a key intermediate . Another method involves the reductive amination of biomass-derived dihydropyran over hydroxylapatite nanorod supported nickel catalysts, which efficiently produces 5-amino-1-pentanol .

Industrial Production Methods

Industrial production of 2-hydroxytetrahydropyran typically involves the use of biomass-derived feedstocks. The process includes dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This method is economically viable and environmentally friendly, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

2-Hydroxytetrahydropyran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-hydroxypentanal.

Reduction: It can be reduced to produce 1,5-pentanediol.

Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use catalysts such as nickel, palladium, or platinum.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: 5-Hydroxypentanal

Reduction: 1,5-Pentanediol

Substitution: Various substituted tetrahydropyran derivatives

類似化合物との比較

2-Hydroxytetrahydropyran can be compared with other similar compounds, such as:

Tetrahydrofuran: A five-membered ring ether with similar reactivity but different ring size.

Tetrahydropyran: A six-membered ring ether without the hydroxyl group.

2-Hydroxytetrahydrofuran: A five-membered ring structure with a hydroxyl group.

The uniqueness of 2-hydroxytetrahydropyran lies in its six-membered ring structure with both an oxygen atom and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis.

特性

IUPAC Name |

oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWCAITJAEQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972014 | |

| Record name | Oxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-54-2, 56573-79-6 | |

| Record name | 2-Hydroxytetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytetrahydropyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-2H-pyran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxytetrahydropyran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2QS543EC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxytetrahydropyran?

A1: 2-Hydroxytetrahydropyran has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What spectroscopic data is available for characterizing 2-hydroxytetrahydropyran?

A2: Researchers have used various spectroscopic techniques to characterize 2-HTHP, including 1H NMR and 13C NMR spectroscopy. [, ] Additionally, broadband rotational spectroscopy has been employed to study its conformational properties. []

Q3: How does 2-hydroxytetrahydropyran contribute to the synthesis of 1,5-pentanediol?

A3: 2-HTHP serves as a crucial intermediate in the production of 1,5-pentanediol (1,5-PD) from furfural. It exhibits significantly higher reactivity (80 times) than tetrahydrofurfuryl alcohol (THFA) in hydrogenolysis reactions over bimetallic catalysts. This enhanced reactivity stems from its ability to undergo ring-opening tautomerization to 5-hydroxyvaleraldehyde, which is subsequently hydrogenated to 1,5-PD. []

Q4: What role does 2-hydroxytetrahydropyran play in the synthesis of 5-amino-1-pentanol?

A4: 2-HTHP serves as a starting material for the synthesis of 5-amino-1-pentanol (5-AP) through reductive amination. Various catalysts, including nano-Ni–Al2O3 and hydrotalcite-based Ni–Mg3AlOx, have demonstrated high efficiency in converting 2-HTHP to 5-AP. [, ]

Q5: Can 2-hydroxytetrahydropyran be used as a protecting group in organic synthesis?

A5: Yes, 2-HTHP can act as a protecting group for alcohols and thiols. Allyl tetrahydropyranyl ether (ATHPE) can be used to introduce the 2-tetrahydropyranyl (THP) group, which can be subsequently removed under mild conditions using N-halosuccinimides (NXS) and iodine. []

Q6: How does 2-hydroxytetrahydropyran participate in the synthesis of tetrahydropyran (THP)?

A6: 2-HTHP acts as an intermediate in the synthesis of THP from tetrahydrofurfuryl alcohol (THFA) over Cu–ZnO/Al2O3 catalysts. THFA rearranges to 2-HTHP, which then dehydrates to 3,4-2H-dihydropyran (DHP) over acidic sites. Finally, DHP undergoes hydrogenation to form THP. []

Q7: Have computational methods been used to study 2-hydroxytetrahydropyran?

A7: Yes, ab initio and DFT calculations have been employed to investigate the conformational pathways and energetics of 2-HTHP. These studies revealed deviations from the typical pseudorotation/inversion scheme observed in other six-membered rings. []

Q8: What insights have computational studies provided into the anomeric effect in 2-hydroxytetrahydropyran?

A8: High-level CCSD(T) computations with extensive basis sets have been used to determine the intrinsic conformational preferences of 2-HTHP. These studies have provided valuable information about the anomeric effect, specifically highlighting the relative stability of the axial and equatorial conformations. []

Q9: How does 2-hydroxytetrahydropyran react with chloral?

A9: When heated with substituted allyl alcohols in acetonitrile in the presence of copper(I) chloride, chloral reacts with 2-HTHP to form substituted 3,3,5-trichlorotetrahydropyrans as diastereomeric mixtures. [, ]

Q10: Can 2-hydroxytetrahydropyran be used in multicomponent reactions?

A10: Yes, 2-HTHP, derived from asymmetric organocatalysis, can participate in Ugi multicomponent reactions. This strategy enables the synthesis of novel cyclic depsipeptide mimics by reacting chiral 2-HTHP with α-amino acids and isocyanides, ultimately yielding nine-membered-ring lactones. []

Q11: What are the applications of 2-isothiocyanatotetrahydropyran, a derivative of 2-hydroxytetrahydropyran?

A11: 2-Isothiocyanatotetrahydropyran, synthesized from 2-HTHP, reacts with amines to afford thioureas and with alkoxides to yield thiocarbamates. Interestingly, reactions with substituted anilines selectively produce monosubstituted arylthioureas. Furthermore, treatment with mesitylnitrile oxide converts the thioureas and thiocarbamates into the corresponding ureas and carbamates, respectively. []

Q12: What happens to dihydropyran (DHP) in the presence of water, and how does this relate to 2-hydroxytetrahydropyran?

A12: DHP undergoes autocatalytic hydration to 2-HTHP due to the in situ formation of carboxylic acids. This process occurs in both batch and continuous flow reactors. The carboxylic acids, possibly 5-hydroxyvaleric acid, increase the solution acidity, further accelerating DHP hydration. While high yields of 2-HTHP and C10 dimers are observed at temperatures below 100°C, byproducts such as acidic solid coke and other C10 dimers are formed at higher temperatures (≥140 °C). []

Q13: What happens when the Wittig reaction is performed on 2-hydroxytetrahydropyran?

A13: The Wittig reaction of 2-HTHP provides a route to (Z)-5-alkenols with high stereoselectivity. This approach has been successfully employed in the synthesis of (Z)-4-hexenol from 2-hydroxytetrahydrofuran and the stereoselective preparation of the sex pheromone (Z)-heneicos-6-en-11-one. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。